molecular formula C11H7ClN2O4 B1326929 (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-30-1

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one

Cat. No.: B1326929
CAS No.: 1142199-30-1
M. Wt: 266.64 g/mol
InChI Key: VDJGVYWRCWGYEV-WEVVVXLNSA-N
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Description

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid under acidic conditions.

    Formation of Nitrobenzylidene Moiety: The nitrobenzylidene group is typically introduced through a condensation reaction between a nitrobenzaldehyde and the isoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃), thiourea.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Azides, thiols.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Antimicrobial Agents: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

    Material Science: Used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

    (4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)-isoxazol-5(4H)-one: Similar structure but with a methyl group instead of a nitro group.

    (4E)-3-(Chloromethyl)-4-(4-hydroxybenzylidene)-isoxazol-5(4H)-one: Contains a hydroxy group instead of a nitro group.

Uniqueness:

    Nitro Group: The presence of the nitro group in (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one imparts unique chemical reactivity and biological activity compared to its analogs.

    Chloromethyl Group: The chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various scientific and industrial applications.

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-nitrophenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-6-10-9(11(15)18-13-10)5-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGVYWRCWGYEV-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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